2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- is a chemical compound that belongs to the benzoxazinone family This compound is known for its unique structure, which includes a benzene ring fused with an oxazine ring The acetyl group at the 7th position adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced at a high scale with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazine ring or the acetyl group, leading to different products.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, making it a subject of interest in pharmacological studies.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Lacks the acetyl group at the 7th position.
2H-1,4-Benzoxazin-3(4H)-one, 6-methyl-: Has a methyl group instead of an acetyl group.
2H-1,4-Benzoxazin-3(4H)-one, 7-hydroxy-: Contains a hydroxyl group at the 7th position.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- is unique due to the presence of the acetyl group at the 7th position, which significantly influences its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
7-acetyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6(12)7-2-3-8-9(4-7)14-5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYAUKMPJWHID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517898 |
Source
|
Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84330-84-7 |
Source
|
Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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